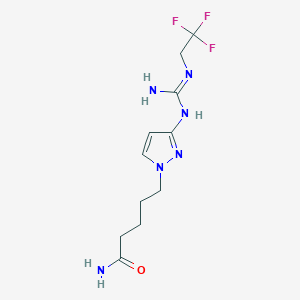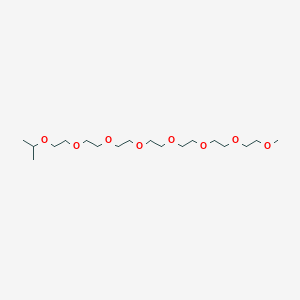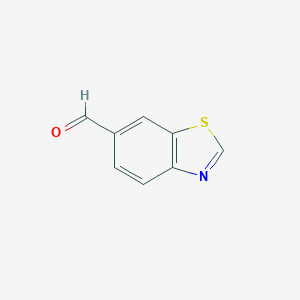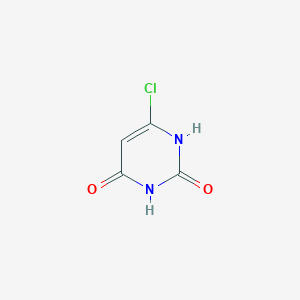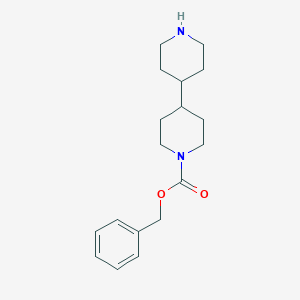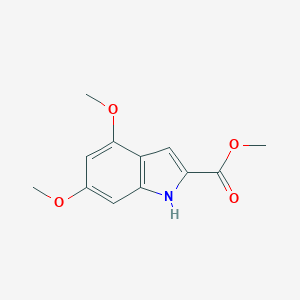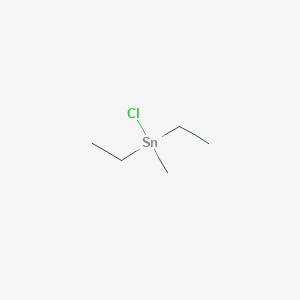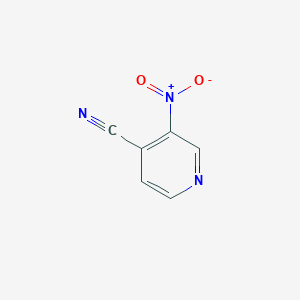![molecular formula C4H11N3S B025784 Thiourea,N-[(dimethylamino)methyl]- CAS No. 109858-55-1](/img/structure/B25784.png)
Thiourea,N-[(dimethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[(dimethylamino)methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C5H12N2S. Thiourea, N-[(dimethylamino)methyl]- has been used in various fields, including chemistry, biology, and medicine, due to its diverse applications.
Mecanismo De Acción
Thiourea, N-[(dimethylamino)methyl]- acts as a reducing agent and a ligand in various chemical reactions. It can also form complexes with metal ions, which can be used in catalytic reactions. In biological and medical research, thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Thiourea, N-[(dimethylamino)methyl]- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help prevent cell damage. In addition, thiourea, N-[(dimethylamino)methyl]- has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiourea, N-[(dimethylamino)methyl]- has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It is also a versatile compound that can be used in various chemical reactions. However, thiourea, N-[(dimethylamino)methyl]- has some limitations. It is a toxic compound that can cause harm if not handled properly. It is also a relatively expensive compound, which can limit its use in some experiments.
Direcciones Futuras
Thiourea, N-[(dimethylamino)methyl]- has several potential future directions. It can be used in the development of new drugs for cancer treatment, due to its ability to inhibit the growth of cancer cells. It can also be used in the development of new catalysts for chemical reactions, due to its unique properties. In addition, thiourea, N-[(dimethylamino)methyl]- can be used in the development of new materials, due to its ability to form complexes with metal ions.
Conclusion
Thiourea, N-[(dimethylamino)methyl]- is a versatile compound that has been widely used in scientific research. It has unique properties that make it useful in various fields, including chemistry, biology, and medicine. Thiourea, N-[(dimethylamino)methyl]- has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to inhibit the growth of cancer cells. It has several advantages for lab experiments, but it also has some limitations. Thiourea, N-[(dimethylamino)methyl]- has several potential future directions, including the development of new drugs, catalysts, and materials.
Métodos De Síntesis
Thiourea, N-[(dimethylamino)methyl]- can be synthesized by reacting thiourea with formaldehyde and dimethylamine. The reaction takes place in an aqueous solution under acidic conditions. The yield of the reaction is high, and the product is obtained in a pure form after recrystallization.
Aplicaciones Científicas De Investigación
Thiourea, N-[(dimethylamino)methyl]- has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a reducing agent in organic synthesis, and as a catalyst in various chemical reactions. In addition, thiourea, N-[(dimethylamino)methyl]- has been used in biological and medical research due to its unique properties.
Propiedades
Número CAS |
109858-55-1 |
|---|---|
Nombre del producto |
Thiourea,N-[(dimethylamino)methyl]- |
Fórmula molecular |
C4H11N3S |
Peso molecular |
133.22 g/mol |
Nombre IUPAC |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
Clave InChI |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)CN=C(N)S |
SMILES |
CN(C)CNC(=S)N |
SMILES canónico |
CN(C)CNC(=S)N |
Sinónimos |
Thiourea, [(dimethylamino)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



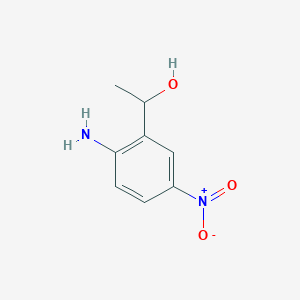
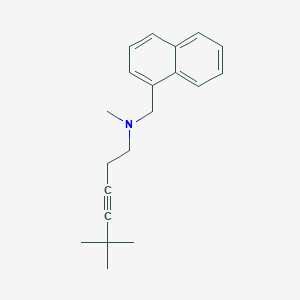
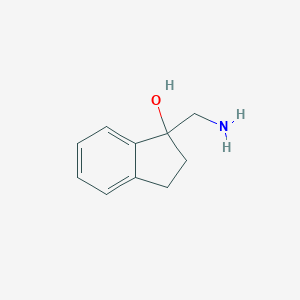
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
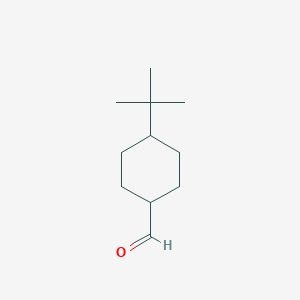
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
